(3-Bromobenzo[b]thiophen-2-yl)boronic acid
CAS No.:
Cat. No.: VC20537845
Molecular Formula: C8H6BBrO2S
Molecular Weight: 256.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BBrO2S |
|---|---|
| Molecular Weight | 256.92 g/mol |
| IUPAC Name | (3-bromo-1-benzothiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C8H6BBrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,11-12H |
| Standard InChI Key | ZBRIQMFGSQQWHK-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C2=CC=CC=C2S1)Br)(O)O |
Introduction
Structural and Functional Overview
(3-Bromobenzo[b]thiophen-2-yl)boronic acid belongs to the class of arylboronic acids, characterized by a boronic acid group (-B(OH)₂) attached to an aromatic heterocycle. The benzo[b]thiophene core provides a rigid, planar structure, while the bromine substituent at the 3-position enhances electrophilicity, facilitating subsequent functionalization. The boronic acid moiety enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for forming carbon-carbon bonds in medicinal and materials chemistry .
The pinacol ester derivative, (3-bromobenzo[b]thiophen-2-yl)boronic acid pinacol ester (C₁₀H₁₄BBrO₂S), is often preferred over the free boronic acid due to its improved stability and handling properties. X-ray crystallographic studies of related nickel complexes reveal that the boronic ester coordinates to the metal center through its sulfur and boron atoms, forming η²-thiophyne complexes .
Synthesis and Manufacturing
Conversion to the Pinacol Ester
The boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under reflux conditions. This step replaces the labile -B(OH)₂ group with a stable boronic ester, yielding (3-bromobenzo[b]thiophen-2-yl)boronic acid pinacol ester (1b) as a white crystalline solid in 80% yield .
Key Reaction Conditions
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Solvent: Toluene
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Temperature: Reflux (~110°C)
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Purification: Silica gel chromatography (hexane/EtOAc = 20:1)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The pinacol ester (1b) exhibits distinct signals in its ¹H, ¹³C, and ¹¹B NMR spectra:
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
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¹¹B NMR (128 MHz, CDCl₃): δ 28.9, consistent with tetracoordinated boron .
High-Resolution Mass Spectrometry (HRMS)
The APCI-TOF mass spectrum confirms the molecular ion [M+H]⁺ at m/z 339.0212 (calculated 339.0220 for C₁₀H₁₄BBrO₂S) .
Melting Point
The compound melts at 71.2°C, indicative of its crystalline purity .
Reactivity and Applications
Nickel Complex Formation
The pinacol ester (1b) reacts with bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) and 1,2-bis(dicyclohexylphosphino)ethane (dcpe) in toluene at 60°C to form a nickel-thiophyne complex (2b). This complex, characterized by X-ray diffraction, features a η²-coordination mode between the nickel center and the thiophyne ligand .
Reaction Scheme:
Deprotonation and Further Functionalization
Treatment of complex 2b with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) generates a reactive intermediate (3b), which undergoes cycloaddition with bis(trimethylsilyl)acetylene to yield a nickel-alkyne complex (6). This reactivity highlights the utility of 1b-derived complexes in alkyne activation .
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